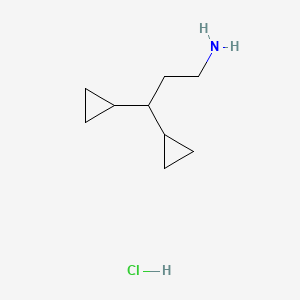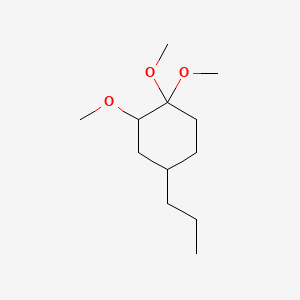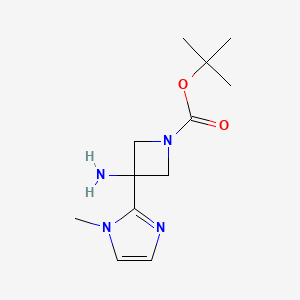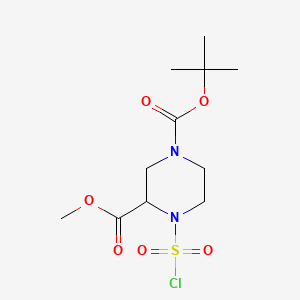
3,3-dicyclopropylpropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dicyclopropylpropan-1-amine hydrochloride, also known as DCPA-HCl, is an organic compound that has been used in a variety of scientific research applications. DCPA-HCl is a cyclic amine derivative and has a molecular weight of 167.65 g/mol. It is a white to off-white crystalline solid, which is soluble in water and ethanol. DCPA-HCl is used in a variety of fields, including organic synthesis, analytical chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
3,3-dicyclopropylpropan-1-amine hydrochloride is used in a variety of scientific research applications, including organic synthesis, analytical chemistry, and biochemistry. In organic synthesis, 3,3-dicyclopropylpropan-1-amine hydrochloride is used as a starting material for the synthesis of other organic compounds. In analytical chemistry, 3,3-dicyclopropylpropan-1-amine hydrochloride is used as a reagent in the determination of trace metals, and in biochemistry, 3,3-dicyclopropylpropan-1-amine hydrochloride is used as a reagent for the determination of enzyme activities.
Mecanismo De Acción
3,3-dicyclopropylpropan-1-amine hydrochloride is an organic compound that acts as a proton donor, and it is believed to act by forming a covalent bond with the substrate. The bond is formed when the proton from 3,3-dicyclopropylpropan-1-amine hydrochloride is transferred to the substrate, resulting in a new covalent bond.
Biochemical and Physiological Effects
3,3-dicyclopropylpropan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,3-dicyclopropylpropan-1-amine hydrochloride can inhibit the activity of a number of enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase. In vivo studies have also shown that 3,3-dicyclopropylpropan-1-amine hydrochloride can reduce inflammation, improve cognitive function, and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3,3-dicyclopropylpropan-1-amine hydrochloride in lab experiments is its low cost and availability. It is also relatively easy to synthesize and is soluble in both water and ethanol. However, there are some limitations to using 3,3-dicyclopropylpropan-1-amine hydrochloride in lab experiments. It is a relatively unstable compound, and it can react with other compounds in the reaction mixture, leading to the formation of by-products.
Direcciones Futuras
There are a number of potential future directions for the use of 3,3-dicyclopropylpropan-1-amine hydrochloride in scientific research. One potential application is in the development of new drugs, as 3,3-dicyclopropylpropan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. Another potential application is in the development of new analytical methods, as 3,3-dicyclopropylpropan-1-amine hydrochloride can be used as a reagent in the determination of trace metals and enzyme activities. Additionally, 3,3-dicyclopropylpropan-1-amine hydrochloride could be used in the synthesis of new organic compounds, as it is a relatively easy to synthesize and is a good starting material for the synthesis of other organic compounds. Finally, 3,3-dicyclopropylpropan-1-amine hydrochloride could be used in the development of new catalysts, as it has been shown to be a good proton donor and can form covalent bonds with substrates.
Métodos De Síntesis
3,3-dicyclopropylpropan-1-amine hydrochloride is synthesized from the reaction of cyclopropylpropan-1-amine with hydrochloric acid. The reaction is carried out in an aqueous medium at a temperature of 70°C, and the reaction is complete after 1 hour. The product is then isolated by precipitation and filtration, and the resulting solid is washed with cold water and dried. The purity of the product is determined by thin-layer chromatography.
Propiedades
IUPAC Name |
3,3-dicyclopropylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-6-5-9(7-1-2-7)8-3-4-8;/h7-9H,1-6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSNGWFSRVNWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCN)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate](/img/structure/B6605680.png)
![1-[6-methoxy-5-(4-methoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carbonyloxy]ethyl acetate](/img/structure/B6605686.png)
![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)
![3-azaspiro[5.5]undecane-3-sulfonyl fluoride](/img/structure/B6605703.png)


![tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B6605714.png)
![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid](/img/structure/B6605717.png)
![N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride](/img/structure/B6605727.png)


